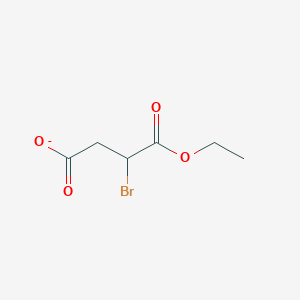

3-Bromo-4-ethoxy-4-oxobutanoate

Description

Historical Context and Evolution of Brominated α-Keto Esters in Synthesis

The development of brominated α-keto esters and related compounds is a direct result of the persistent demand in organic synthesis for versatile and efficient molecular building blocks. Historically, synthetic staples like acetoacetates and malonates were workhorse molecules, primarily used for creating β-alkylated ketones, esters, and carboxylic acids through alkylation and decarboxylation pathways. nih.gov The field evolved significantly with the introduction of transition metal catalysis, particularly with palladium. nih.gov

A pivotal advancement was the discovery that allyl β-keto carboxylates could undergo palladium-catalyzed reactions, generating palladium enolates after decarboxylation. nih.gov This opened up new synthetic methodologies that were not possible with traditional methods. nih.gov Concurrently, the methods for halogenating these active methylene (B1212753) compounds also matured. While direct bromination with molecular bromine was a common practice, its hazardous nature spurred the development of milder and more selective reagents.

A significant breakthrough came with the use of bromodimethylsulfonium bromide (BDMS), which proved to be a highly effective and regioselective reagent for the α-monobromination of β-keto esters and 1,3-diketones. acs.orgorganic-chemistry.orgnih.gov This method offers excellent yields at room temperature or below, and notably, it proceeds without the need for a separate base, Lewis acid, or other catalysts, making the process cleaner and more efficient. acs.orgnih.gov This evolution towards safer and more precise synthetic tools has cemented the role of brominated esters as indispensable precursors in advanced organic synthesis.

Strategic Importance of 3-Bromo-4-ethoxy-4-oxobutanoate as a Synthetic Precursor

The strategic value of 3-Bromo-4-ethoxy-4-oxobutanoic acid and its derivatives lies in the compound's multiple reactive centers, which can be manipulated to construct complex molecular frameworks. The bromine atom, positioned on the carbon alpha to the ethyl ester, is an excellent leaving group, making the molecule a prime substrate for nucleophilic substitution reactions. This allows for the facile introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

The dual functionality of a carboxylic acid and an ester group further enhances its synthetic utility. This arrangement allows for selective reactions; for instance, one group can be modified while the other remains protected, to be used in a subsequent synthetic step.

A key application of similar brominated oxobutanoates is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. For example, related compounds like ethyl 4-bromo-3-oxohexanoate are used in condensation reactions with acyl phloroglucinols to synthesize coumarins, a class of compounds with diverse biological activities. rsc.org In some cases, these reactions can lead to the formation of furobenzopyranones through subsequent dehydrohalogenation. rsc.org The ability to serve as a precursor to such intricate ring systems underscores the strategic importance of this compound in medicinal and materials chemistry. The synthesis of the gout inhibitor Febuxostat, for instance, relies on a key intermediate, 3-bromo-4-isobutyloxyphenyl carbothioamide, which is prepared from a brominated precursor, highlighting the industrial relevance of such molecules. researchgate.net

| Property | Value (for 3-Bromo-4-methoxy-4-oxobutanoic acid) |

| Molecular Formula | C5H7BrO4 |

| Molecular Weight | 211.01 g/mol |

| IUPAC Name | 3-bromo-4-methoxy-4-oxobutanoic acid |

| CAS Number | 98298-19-2 |

| Data sourced from PubChem CID 11789071 nih.gov |

Overview of Key Research Domains Pertaining to Brominated Oxobutanoates

Research involving brominated oxobutanoates is active and spans several key domains within organic chemistry. These areas leverage the unique reactivity of this class of compounds to address modern synthetic challenges.

Key Research Areas:

Development of Novel Synthetic Methods: A primary focus is on creating new, efficient, and stereoselective reactions. This includes the development of advanced catalytic systems for transformations of α-keto esters, such as dynamic kinetic resolution via asymmetric transfer hydrogenation to create specific stereoisomers. unc.edu Research also continues on improving halogenation techniques to be more environmentally benign and selective. organic-chemistry.org

Total Synthesis of Natural Products: These compounds are valuable building blocks in the synthesis of complex natural products. Their utility has been demonstrated in the synthesis of isomers of Mammea coumarins, which are known for their insecticidal properties. rsc.org The ability to construct the core ring systems of such molecules efficiently makes brominated precursors highly sought after.

Medicinal Chemistry and Drug Discovery: The synthesis of biologically active molecules is a major driver of research in this area. Brominated oxobutanoates serve as key intermediates for creating libraries of novel compounds for drug screening. Their role in synthesizing precursors for drugs like Febuxostat demonstrates their direct impact on pharmaceutical development. researchgate.net

Palladium-Catalyzed Chemistry: The exploration of palladium-catalyzed reactions of related allylic esters has significantly broadened the synthetic utility of β-keto esters. nih.gov These reactions, which proceed via palladium enolates, allow for a range of transformations including aldol (B89426) condensations, Michael additions, and the formation of various ketone derivatives under neutral conditions, representing a major advancement in the field. nih.gov

The reactivity of brominated oxobutanoates in various synthetic transformations is summarized in the table below.

| Reaction Type | Description |

| Nucleophilic Substitution | The bromine atom is displaced by a nucleophile to form new bonds. |

| Condensation Reactions | The active methylene group or carbonyl functionalities participate in reactions like the Pechmann condensation to form heterocyclic systems such as coumarins. rsc.org |

| Cyclization Reactions | Intramolecular reactions can lead to the formation of cyclic compounds, including furobenzopyranones. rsc.org |

| Palladium-Catalyzed Transformations | Allylic ester variants undergo decarboxylation followed by various palladium-mediated reactions like aldol condensations and Michael additions. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-ethoxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO4/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3H2,1H3,(H,8,9)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSVNDZMTCGBCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80833136 | |

| Record name | 3-Bromo-4-ethoxy-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80833136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86938-13-8 | |

| Record name | 3-Bromo-4-ethoxy-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80833136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Ethoxy 4 Oxobutanoate and Analogues

Direct Bromination Approaches for β-Keto Esters

Direct bromination of β-keto esters like ethyl acetoacetate (B1235776) is a common method for synthesizing α-bromo-β-keto esters. The key to this approach lies in controlling the regioselectivity to ensure bromination occurs at the desired α-position.

Regioselective Halogenation Strategies

The α-position of β-keto esters is readily halogenated due to the acidity of the α-protons and the ability to form an enol or enolate intermediate. wikipedia.org However, achieving selective monobromination can be challenging. Various brominating agents are employed, with N-bromosuccinimide (NBS) being a widely used, solid, and easier-to-handle alternative to liquid bromine. nih.govcsir.co.za

The choice of catalyst and reaction conditions plays a crucial role in directing the regioselectivity. For instance, the use of a catalytic amount of p-toluenesulfonic acid (p-TsOH) with NBS in dichloromethane (B109758) has been shown to be an efficient method for the α-monobromination of dicarbonyl compounds. rsc.org In the absence of a catalyst, the reaction rate is significantly lower. wikipedia.org The regioselectivity of the bromination of unsymmetrical ketones can be influenced by the reaction conditions; acidic conditions tend to favor bromination at the more substituted α-carbon, while basic conditions favor the less substituted side. wikipedia.org

Furthermore, the protection of one functional group to direct the halogenation to a specific site is a common strategy. For example, in the synthesis of benzofuran (B130515) heterocycles, a 2-hydroxyacetophenone (B1195853) can be O-etherified before bromination with NBS and p-TsOH to ensure α-bromination. wikipedia.org

Optimized Reaction Conditions and Reagent Selection

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired α-bromo-β-keto ester. Factors such as the solvent, temperature, and the nature of the catalyst are all important considerations.

For the bromination of acetophenone (B1666503) derivatives with NBS, acidic aluminum oxide (Al₂O₃) has been demonstrated to be an effective catalyst, with a 10% (w/w) catalyst load providing optimal yields. nih.gov The choice of solvent also significantly impacts the reaction outcome. For instance, in the α-bromination of acetophenone, methanol (B129727) at reflux temperature has been used effectively. nih.gov In some cases, solvent-free conditions for α-bromination with NBS have proven to be exclusive for this position, whereas conducting the reaction in water can lead to ring functionalization in methoxy-substituted aromatic ketones. wikipedia.org

The use of phase-transfer catalysts can also be beneficial. For the enantioselective chlorination of β-keto esters, which shares mechanistic similarities with bromination, hybrid amide-based Cinchona alkaloids have been used as catalysts in a toluene-water two-phase system with potassium fluoride (B91410) as a weak base. nih.gov

A comparative study of various catalysts for the α-monobromination of ethyl acetoacetate with NBS showed that p-TsOH was superior to other catalysts like magnesium perchlorate, ammonium (B1175870) acetate, and triethylamine (B128534), leading to a 94% isolated yield in 35 minutes. rsc.org

Table 1: Effect of Catalyst on α-Monobromination of Ethyl Acetoacetate with NBS rsc.org

| Entry | Catalyst | Reaction Time (min) | Isolated Yield (%) |

| 1 | p-TsOH | 35 | 94 |

| 2 | Mg(ClO₄)₂ | 55 | 83 |

| 3 | NH₄OAc | 70 | 67 |

| 4 | Et₃N | 80 | 55 |

| 5 | None | 90 | 33 |

Multicomponent and Cascade Reactions for Brominated Oxobutanoates

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. nih.gov Cascade reactions, involving a sequence of intramolecular transformations, can also lead to the rapid construction of intricate molecular architectures.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions. wordpress.com While direct chemoenzymatic bromination of 3-ethoxy-4-oxobutanoate is not widely reported, related transformations highlight the potential of this approach. For instance, haloalkane dehalogenases have been employed in the dynamic kinetic resolution of racemic α-bromoamides to produce enantiopure α-hydroxyamides. researchgate.net This demonstrates the ability of enzymes to act on α-halo carbonyl compounds.

One-Pot Transformations Leading to Brominated Esters

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. A convenient one-pot method for the synthesis of ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes has been described, involving a sodium-mediated aromatic cross-coupling reaction. vaia.com While the substrate is different, the principle of a one-pot reaction leading to a brominated ester is demonstrated.

Palladium-catalyzed reactions of allyl β-keto esters can lead to the formation of palladium enolates after decarboxylation, which can then undergo various transformations. nih.gov This reactivity could potentially be harnessed in a one-pot process where a bromination step is integrated. For example, the palladium-catalyzed coupling of ethyl acetoacetate with aryl halides, followed by deacetylation, yields 2-arylacetic acid esters. csir.co.za A similar strategy could be envisioned where a brominating agent is introduced.

Furthermore, the compound ethyl 4-bromo-3-oxobutanoate itself is a valuable reactant in cycloaddition reactions. For example, it undergoes a NaH-promoted [4+3] cycloaddition with azadienes to construct benzindeno-fused azepine derivatives stereoselectively. acs.org

Deracemization and Enantioselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure α-halo-β-keto esters is of great importance, as the stereocenter often dictates the biological activity of the final product. Deracemization and enantioselective synthesis are two key strategies to achieve this.

Deracemization involves the conversion of a racemate into a single enantiomer. Dynamic kinetic resolution (DKR) is a powerful deracemization technique where one enantiomer reacts selectively while the other is continuously racemized, allowing for a theoretical yield of 100% of a single stereoisomer. DKR of racemic β-halo-α-keto esters has been achieved through a carbonyl-ene reaction catalyzed by a chiral N,N'-dioxide-nickel(II) complex, yielding β-halo-α-hydroxy esters with high diastereo- and enantioselectivity. organic-chemistry.org Another approach involves the DKR of α-alkyl-substituted β-ketoamides via asymmetric transfer hydrogenation. nih.gov It has also been shown that bromide ions can racemize an α-bromo ester, which can be exploited in a DKR process involving enzymatic hydrolysis. rsc.org

Enantioselective synthesis aims to create a specific enantiomer directly from an achiral or prochiral starting material. The enantioselective α-chlorination of β-keto esters has been successfully carried out using hybrid amide-based Cinchona alkaloids as phase-transfer catalysts, achieving high enantiomeric excess (up to 97% ee). nih.gov This methodology could potentially be adapted for the enantioselective bromination of ethyl acetoacetate to produce chiral 3-bromo-4-ethoxy-4-oxobutanoate.

Palladium-catalyzed enantioconvergent decarboxylative allylation of racemic β-ketoesters has been used to create quaternary stereocenters. google.comyoutube.com This process involves the deracemization of the starting material, highlighting a sophisticated method for controlling stereochemistry.

Asymmetric Catalysis in Brominated Oxobutanoate Synthesis

Asymmetric catalysis provides an elegant and atom-economical approach for the synthesis of enantiomerically enriched compounds from prochiral substrates. frontiersin.org This strategy relies on a small amount of a chiral catalyst to generate a large quantity of a chiral product. Both organocatalysis and transition metal catalysis have been successfully applied to the asymmetric α-functionalization of carbonyl compounds, a reaction class that includes the synthesis of brominated oxobutanoates. frontiersin.orgnih.gov

In the context of synthesizing compounds like this compound, organocatalysis, particularly aminocatalysis, has shown significant promise. Chiral secondary amines, such as proline and its derivatives, can react with a carbonyl substrate to form a nucleophilic enamine intermediate. youtube.com This enamine exists in a chiral environment dictated by the catalyst, allowing for a subsequent face-selective attack by an electrophilic brominating agent (e.g., N-bromosuccinimide, NBS). The catalyst is regenerated, completing the catalytic cycle and furnishing the α-bromo ester with high enantioselectivity. The efficiency of such reactions is often high, with catalysts like silyloxyproline enabling the amination of ketones and aldehydes in good yields (64–73%) and high enantiomeric excess (78–96% ee). nih.gov

Transition metal catalysis offers another powerful tool. Chiral metal complexes, for instance, those involving Nickel(II) coordinated to chiral N,N'-dioxide ligands, have been used for the highly enantioselective alkoxylation of related 3-bromo-3-substituted 2-oxindoles. researchgate.net This demonstrates the principle of using a chiral metal complex to control the stereochemical outcome of a reaction at a carbon atom bearing a bromine. Such a strategy could be adapted for the enantioconvergent synthesis of this compound from a racemic starting material, providing access to various enantioenriched 3-alkoxy-3-bromo esters with potentially high yields and excellent enantiomeric ratios (er). researchgate.net

| Catalyst/System | Substrate Type | Reaction Type | Yield | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| L-Proline | α-Unbranched Aldehydes | α-Amination | High | Often reduced in situ | nih.gov |

| Silyloxyproline derivative (5) | Acyclic Ketones / α-Branched Aldehydes | α-Amination | 64-73% | 78-96% ee | nih.gov |

| Chiral Ni(II)/N,N'-dioxide complex | 3-Bromo-3-substituted 2-oxindoles | Alkoxylation | Up to 99% | Up to 95/5 er | researchgate.net |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. blogspot.com This method is one of the most reliable and well-established strategies for asymmetric synthesis. researchgate.net

For the synthesis of an enantiopure brominated oxobutanoate, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, would first be attached to a succinic acid monoester precursor to form a chiral imide. blogspot.comnih.gov The formation of a specific metal enolate (e.g., lithium or boron) from this imide is highly diastereoselective due to the steric influence of the auxiliary. The bulky groups on the auxiliary effectively shield one face of the enolate, forcing the electrophilic brominating agent to attack from the less hindered face. blogspot.com This process establishes the desired stereocenter with a high degree of control.

Evans oxazolidinone auxiliaries are particularly effective. blogspot.com Enolization using dibutylboryl triflate and a tertiary amine base typically favors the formation of the Z-enolate through a six-membered chair-like transition state. blogspot.comresearchgate.net The subsequent reaction with an electrophile proceeds with high facial selectivity, leading to the product with excellent diastereoselectivity. researchgate.net Similarly, amides derived from pseudoephedrine can be deprotonated to form (Z)-enolates, which undergo highly stereoselective alkylation. nih.gov This high selectivity is attributed to the enolate forming a chelated structure where one face is blocked by a lithium alkoxide and its associated solvent molecules. wikipedia.org After the bromination step, the auxiliary can be removed under mild conditions (e.g., hydrolysis or alcoholysis with sodium ethoxide) to yield the target this compound.

| Chiral Auxiliary | Typical Reaction | Key Features | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Evans Oxazolidinones | Alkylation, Aldol (B89426) Reactions | Forms predictable Z-enolates; high facial bias. | Frequently >99:1 dr | blogspot.comresearchgate.net |

| Pseudoephedrine / Pseudoephenamine | Alkylation | Forms crystalline derivatives; excellent stereocontrol. | High, especially for quaternary centers | nih.gov |

| Camphorsultam (Oppolzer's sultam) | Alkylation, Diels-Alder | Effective shielding of one enolate face. | High | wikipedia.org |

| SAMP/RAMP Hydrazines | Alkylation of Aldehydes/Ketones | Forms chiral hydrazones for α-alkylation. | High | blogspot.com |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly for reactions that are hazardous, require precise temperature control, or are intended for large-scale production. nih.gov The synthesis of this compound involves steps such as bromination and esterification, which can be optimized for a continuous flow setup.

The key advantages of flow chemistry include superior heat and mass transfer, enhanced safety due to the small reaction volumes at any given time, and the potential for straightforward automation and scalability. For an exothermic reaction like bromination, a microreactor provides a very high surface-area-to-volume ratio, allowing for near-instantaneous cooling and precise temperature control, which minimizes the formation of over-brominated or other side products. organic-chemistry.org

In a potential continuous process for this compound, a stream of diethyl succinate (B1194679) could be mixed with a brominating agent (e.g., bromine or NBS) in a T-mixer before entering a heated or cooled reactor coil. The residence time within the reactor can be precisely controlled by adjusting the flow rate, allowing for optimization of the reaction conversion and selectivity. Subsequent in-line purification steps, such as liquid-liquid extraction or passing the stream through a scavenger resin to remove excess reagents or byproducts, can be integrated into the flow path. This integration of reaction and workup can significantly reduce manual handling and production time. The synthesis of marine drugs containing bromotyrosine units, for example, has successfully utilized continuous flow for amide formation and alkylation steps, demonstrating the viability of this technology for molecules with similar functionalities. nih.gov

Reactivity and Transformational Chemistry of 3 Bromo 4 Ethoxy 4 Oxobutanoate

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The most prominent feature of diethyl 2-bromosuccinate's reactivity is the carbon-bromine bond. The bromine atom is positioned on a carbon atom that is alpha to a carbonyl group, which activates it towards nucleophilic substitution, primarily through an Sɴ2 mechanism.

Carbon Nucleophile Reactivity (e.g., Reformatsky-type Reactions)

One of the most characteristic reactions of α-halo esters like diethyl 2-bromosuccinate is the Reformatsky reaction. byjus.comwikipedia.org This reaction involves the formation of an organozinc reagent, often called a Reformatsky enolate, by treating the α-halo ester with metallic zinc. libretexts.orgadichemistry.com This organozinc intermediate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester functionality of another molecule. wikipedia.orglibretexts.org

The reaction commences with the oxidative insertion of zinc into the carbon-bromine bond. libretexts.org The resulting organozinc compound can then act as a carbon-centered nucleophile, attacking the carbonyl carbon of aldehydes or ketones. A subsequent acidic workup protonates the resulting alkoxide to yield a β-hydroxy ester. byjus.comwikipedia.org

General Mechanism of the Reformatsky Reaction

The use of different carbonyl compounds with diethyl 2-bromosuccinate in a Reformatsky reaction allows for the synthesis of a wide variety of substituted succinic acid derivatives.

Table 1: Examples of Reformatsky-type Reactions

| Electrophile | Reagent | Product Type |

|---|---|---|

| Aldehyde (R-CHO) | 1. Diethyl 2-bromosuccinate, Zn, THF 2. H₃O⁺ | Diethyl 2-(1-hydroxyalkyl)succinate |

| Ketone (R₂C=O) | 1. Diethyl 2-bromosuccinate, Zn, Benzene (B151609) 2. H₃O⁺ | Diethyl 2-(1-hydroxy-1,1-dialkyl)succinate |

Heteroatom Nucleophile Reactions (e.g., O-, N-, S-nucleophiles)

The electrophilic α-carbon in diethyl 2-bromosuccinate readily reacts with various heteroatom nucleophiles. These reactions typically proceed via an Sɴ2 pathway, resulting in the displacement of the bromide ion and the formation of a new carbon-heteroatom bond.

Nitrogen Nucleophiles: Primary and secondary amines can act as nitrogen nucleophiles, attacking the α-carbon to yield α-amino succinate (B1194679) derivatives. These reactions are fundamental in the synthesis of novel amino acids and heterocyclic compounds. The reaction of amines with alkyl halides is a well-established method for forming carbon-nitrogen bonds. youtube.com

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols and thiolate anions, are particularly effective in Sɴ2 reactions due to the high polarizability and nucleophilicity of sulfur. nih.gov Reaction with a thiol (R-SH) in the presence of a base, or directly with a thiolate salt (R-S⁻), yields a diethyl 2-(alkylthio)succinate. These thioether products can be important intermediates in pharmaceutical and materials science.

Table 2: Nucleophilic Substitution with Heteroatoms

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Nitrogen | Ammonia (NH₃) | Diethyl 2-aminosuccinate |

| Primary Amine (RNH₂) | Diethyl 2-(alkylamino)succinate | |

| Azide (N₃⁻) | Diethyl 2-azidosuccinate | |

| Sulfur | Thiolate (RS⁻) | Diethyl 2-(alkylthio)succinate |

| Thiocyanate (SCN⁻) | Diethyl 2-thiocyanatosuccinate | |

| Oxygen | Hydroxide (OH⁻) | Diethyl 2-hydroxysuccinate |

Carbonyl Group Transformations

While reactions at the C-Br bond are common, the ester carbonyl groups and the α-hydrogens also participate in important transformations.

Aldol (B89426) and Related Condensation Reactions

Aldol-type reactions involve the nucleophilic addition of an enolate to a carbonyl compound. wikipedia.org In principle, diethyl 2-bromosuccinate could act as a component in condensation reactions. However, direct deprotonation at the α-carbon to form an enolate is challenging due to the presence of the bromine atom. A more common strategy involves a two-step process where the bromine is first displaced by a nucleophile. The resulting substituted succinate can then be deprotonated at the α-position to generate a stabilized enolate, which can subsequently react with an aldehyde or ketone in an Aldol condensation. libretexts.orgthieme-connect.de

For example, the product of a Reformatsky reaction, a β-hydroxy ester, can undergo subsequent dehydration to form an α,β-unsaturated compound, which is the hallmark of an Aldol condensation. wikipedia.orglibretexts.org

Reduction and Oxidation Processes

The functional groups within diethyl 2-bromosuccinate can undergo both reduction and oxidation under specific conditions.

Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would produce 2-bromo-1,4-butanediol. Reductive cleavage of the carbon-bromine bond can also be achieved, for instance, through electrochemical methods or using radical reducing agents like tributyltin hydride, to yield diethyl succinate. The electrochemical reduction of similar α-bromo esters has been shown to lead to dimerization, forming tetraethyl 2,3-succinoyldisuccinate. rsc.org

Oxidation: The oxidation of α-halo esters is less common. However, reagents like N-bromosuccinimide (NBS) can be used for various oxidative transformations. organic-chemistry.orgchemicalbook.com For instance, oxidation of a secondary alcohol formed from the reduction of one of the ester groups could be achieved. The direct oxidation of the C-Br bond is not a typical transformation, but under specific conditions, oxidative coupling reactions could be envisioned.

Ester Functional Group Modifications

The two ethyl ester groups in the molecule are susceptible to hydrolysis and transesterification, which allows for the modification of the carboxylate functionality.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions. beilstein-journals.org Basic hydrolysis, using a reagent like sodium hydroxide, proceeds via nucleophilic acyl substitution to yield the disodium (B8443419) salt of 2-bromosuccinic acid, which can be neutralized to the diacid. Acid-catalyzed hydrolysis, using a strong acid in the presence of water, is also effective but is an equilibrium process.

Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting diethyl 2-bromosuccinate with methanol (B129727) and an acid catalyst would lead to an equilibrium mixture containing dimethyl 2-bromosuccinate and methyl ethyl 2-bromosuccinate. This reaction is useful for altering the ester group to modify the physical properties or reactivity of the molecule.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Diethyl 2-bromosuccinate |

| Diethyl succinate |

| Diethyl 2-(1-hydroxyalkyl)succinate |

| Diethyl 2-(1-hydroxy-1,1-dialkyl)succinate |

| Diethyl 2-(alkylthio)succinate |

| Diethyl 2-aminosuccinate |

| Diethyl 2-(alkylamino)succinate |

| Diethyl 2-azidosuccinate |

| Diethyl 2-thiocyanatosuccinate |

| Diethyl 2-hydroxysuccinate |

| Diethyl 2-alkoxysuccinate |

| β-Amino ester |

| β-hydroxy ester |

| 2-bromo-1,4-butanediol |

| 2-bromosuccinic acid |

| Dimethyl 2-bromosuccinate |

| Methyl ethyl 2-bromosuccinate |

| Lithium aluminum hydride |

| N-bromosuccinimide (NBS) |

| Sodium hydroxide |

| Tributyltin hydride |

Radical Reactions Involving the Bromine Moiety

The carbon-bromine bond in 3-bromo-4-ethoxy-4-oxobutanoate is susceptible to homolytic cleavage, making it a precursor for carbon-centered radicals. These radicals can then engage in a variety of bond-forming reactions.

Visible-light photoredox catalysis has emerged as a powerful tool for forming C(sp³)–C(sp³) bonds under mild conditions. uni-regensburg.deresearchgate.net In this context, this compound can serve as a coupling partner. The general mechanism involves the photocatalyst absorbing light and reaching an excited state. This excited photocatalyst can then reduce the C-Br bond of the α-bromo ester, generating a carbon-centered radical. This radical can then be coupled with another radical species or engage in a catalytic cycle with a transition metal, such as nickel, to form the desired C-C bond. uni-regensburg.denih.govtcichemicals.com For instance, the coupling of α-bromoesters with triethylamine (B128534) has been reported using photoredox catalysis to generate 1,5-dicarbonyl compounds. nih.gov

Illustrative Reaction Scheme: α-Bromoester + [PC]* → α-Carbonyl Radical + [PC]⁺ + Br⁻ α-Carbonyl Radical + Coupling Partner → C(sp³)–C(sp³) Coupled Product

*PC = Photocatalyst

The trifluoromethylthio (SCF₃) group is a valuable moiety in medicinal chemistry. snmjournals.org A method for the trifluoromethylthiolation of α-bromo carbonyl compounds has been developed, which can be applied to substrates like this compound. snmjournals.orgnih.gov This reaction typically involves the generation of a trifluoromethylthiolating agent, which then reacts with the enolate of the carbonyl compound or proceeds through a radical mechanism. nih.gov For example, the reaction can be achieved using a difluorocarbene-derived method in the presence of elemental sulfur and a fluoride (B91410) source. snmjournals.org

General Transformation: this compound + "SCF₃ source" → 3-Ethoxy-4-oxo-3-(trifluoromethylthio)butanoate

This reaction provides a direct route to introduce the SCF₃ group at the α-position of the ester.

Cycloaddition and Annulation Reactions

The reactive nature of this compound and its derivatives allows them to participate in the construction of cyclic and heterocyclic systems.

Derivatives of this compound can serve as building blocks for the synthesis of various heterocyclic systems. mit.eduresearchgate.net The presence of the bromine atom and the ester functionality provides two handles for cyclization reactions. For instance, after conversion of the ester to a more reactive derivative or reaction at the α-bromo position, intramolecular cyclization can lead to the formation of lactones, lactams, or other heterocyclic rings. Furthermore, it can act as a Michael acceptor in reactions with various nucleophiles, initiating a sequence that can culminate in a cyclization event. nih.govlibretexts.org Annulation strategies, which involve the formation of a new ring onto an existing system, can also utilize this compound or its derivatives to construct complex polycyclic structures. mit.edu

The specific type of heterocycle formed depends on the reaction partner and the conditions employed. For example, reaction with a binucleophile can lead to the formation of five- or six-membered rings. The versatility of this substrate makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds. researchgate.net

Intramolecular Cyclizations

The presence of a nucleophilic enol or enolate, which can be generated from the α-carbon to the ester, and an electrophilic carbon bearing the bromine atom within the same molecule allows for the potential of intramolecular cyclization. These reactions are typically promoted by a base, which facilitates the formation of the nucleophile, or can sometimes be induced under thermal or acidic conditions. The primary cyclization product expected from such a reaction is a substituted furan-2(3H)-one ring system.

While specific studies detailing the intramolecular cyclization of this compound are not extensively documented in readily available literature, the reactivity of analogous compounds, such as ethyl 4-chloro-3-oxobutanoate, provides strong evidence for this reaction pathway. For instance, the treatment of ethyl 4-chloro-3-oxobutanoate with a base is known to yield furanone derivatives through an intramolecular nucleophilic substitution.

Hypothesized Intramolecular Cyclization:

The most probable intramolecular cyclization of this compound involves the formation of an enolate under basic conditions. The enolate then attacks the carbon bearing the bromine atom, displacing the bromide ion and forming a five-membered ring. The resulting product would be a derivative of furan-2(3H)-one. The reaction can be envisioned as follows:

Enolate Formation: A base abstracts a proton from the C-2 position (the carbon between the ester and ketone carbonyl groups), which is the most acidic site, to form an enolate.

Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic C-4 carbon, leading to the displacement of the bromide ion.

Ring Closure: This intramolecular SN2 reaction results in the formation of a five-membered heterocyclic ring.

The general scheme for this transformation is presented below:

Table 1: Hypothesized Base-Mediated Intramolecular Cyclization

| Reactant | Reagent/Conditions | Major Product |

| This compound | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | 5-ethoxy-3(2H)-furanone |

Reformatsky-Type Intramolecular Reactions:

Another potential avenue for the intramolecular cyclization of this compound involves a Reformatsky-type reaction. nrochemistry.combyjus.comwikipedia.orglibretexts.org In a classical Reformatsky reaction, an α-haloester reacts with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. nrochemistry.combyjus.comwikipedia.orglibretexts.org Intramolecular versions of this reaction are also well-established. byjus.com

In the case of this compound, the molecule contains both the α-haloester functionality (implicitly, as the bromine is on the γ-carbon relative to the ester, but the principle of forming an organozinc reagent can be considered) and a ketone. Treatment with activated zinc could lead to the formation of an organozinc intermediate, which could then attack the ketone carbonyl intramolecularly. This would result in the formation of a cyclic β-hydroxy ester.

Table 2: Hypothesized Intramolecular Reformatsky-Type Reaction

| Reactant | Reagent/Conditions | Major Product |

| This compound | Zn, Solvent (e.g., THF, Benzene) | 4-ethoxycarbonylmethyl-4-hydroxy-dihydrofuran-2(3H)-one |

It is important to note that the actual products and yields of these reactions would be highly dependent on the specific reaction conditions employed, such as the choice of base or metal, solvent, and temperature. Further experimental investigation is required to fully elucidate the intramolecular cyclization behavior of this compound.

Mechanistic Investigations and Computational Studies on 3 Bromo 4 Ethoxy 4 Oxobutanoate Reactions

Elucidation of Reaction Pathways and Transition States

The reactivity of 3-Bromo-4-ethoxy-4-oxobutanoate is dictated by the interplay of its ester, ketone, and alkyl bromide functionalities. The presence of two carbonyl groups significantly influences the electronic environment of the C-Br bond, making it susceptible to various modes of activation. Both experimental and computational methods are employed to map the potential energy surfaces of its reactions, identifying the most favorable pathways and the structures of the associated transition states.

Single-electron transfer (SET) represents a pathway where a single electron is transferred from a donor to the substrate, initiating a radical-based reaction cascade. nih.gov In the case of this compound, SET from a metal reductant (like zinc or samarium(II) iodide) or a photocatalyst can lead to the cleavage of the C-Br bond to form a carbon-centered radical.

This process is typically initiated by the transfer of an electron into the lowest unoccupied molecular orbital (LUMO) of the molecule, which for α- and β-halocarbonyl compounds, is often the σ* orbital of the carbon-halogen bond. chegg.com This addition of an electron results in a transient radical anion, which rapidly fragments to release the bromide ion and generate a carbon-centered radical at the β-position.

Table 1: Hypothetical SET-Initiated Radical Formation

| Reactant | Electron Source | Intermediate Radical Anion | Products |

|---|

Computational studies on related α-halocarbonyl compounds have shown that the energy barrier for this fragmentation is very low, making the formation of the radical intermediate highly efficient once the initial electron transfer has occurred. The subsequent fate of this radical intermediate determines the final product distribution and can include dimerization, reaction with a radical scavenger, or further reduction to an anion.

In the absence of a potent single-electron donor, the reactions of this compound are more likely to proceed through polar or concerted mechanisms. The electron-withdrawing nature of the adjacent ester and the γ-keto group enhances the electrophilicity of the carbon atom bearing the bromine, making it a target for nucleophilic attack.

A classic example is the bimolecular nucleophilic substitution (SN2) reaction. libretexts.org A nucleophile can directly displace the bromide ion in a single, concerted step. The stereochemistry of this reaction would be expected to proceed with inversion of configuration at the chiral center.

Alternatively, the presence of α-hydrogens (adjacent to the carbonyl groups) introduces the possibility of base-mediated elimination reactions (E2 or E1cB). acs.org For instance, a base could abstract a proton from the α-position (C2), leading to the formation of an enolate, which could then facilitate the elimination of the bromide to form an α,β-unsaturated γ-keto ester. The regioselectivity of this process would depend on the relative acidity of the α-protons and the steric environment around them. pressbooks.pub

Computational modeling of these pathways for analogous β-dicarbonyl systems helps to predict the activation energies for substitution versus elimination, providing insight into the likely outcome under different reaction conditions (e.g., choice of nucleophile/base, solvent, and temperature). researchgate.net

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of short-lived reactive intermediates are crucial for validating proposed reaction mechanisms. A variety of spectroscopic and chemical trapping techniques are employed for this purpose.

Electron Paramagnetic Resonance (EPR) spectroscopy is the most definitive technique for the direct detection and characterization of species with unpaired electrons, such as the radical intermediates formed in SET reactions. bruker.comresearchgate.net While the steady-state concentration of these radicals may be too low for direct observation, spin trapping techniques are often employed.

In a spin trapping experiment, a "spin trap" molecule (e.g., a nitrone or a nitroso compound) is added to the reaction mixture. This molecule reacts rapidly with the transient radical to form a more stable and persistent radical adduct, which can then be detected and characterized by EPR. The hyperfine coupling constants of the resulting EPR spectrum provide structural information about the trapped radical. nih.gov

Table 2: Representative Spin Traps for Radical Detection

| Spin Trap | Type | Characteristics of Radical Adduct |

|---|---|---|

| Phenyl-N-t-butylnitrone (PBN) | Nitrone | Forms a nitroxide radical with characteristic hyperfine splittings from the nitrogen and β-hydrogen. |

In reactions involving metals, such as the Reformatsky reaction, organometallic intermediates play a pivotal role. youtube.com For this compound, reaction with a zero-valent metal like zinc would likely involve the oxidative insertion of the metal into the C-Br bond, forming an organozinc species. This intermediate is essentially a zinc enolate. quimicaorganica.orgmsu.edu

The structure of this organometallic intermediate can be inferred through techniques like NMR spectroscopy if it is sufficiently stable. In many cases, however, it is consumed in situ. Its presence is often confirmed by trapping experiments or by the stereochemical outcome of its subsequent reactions. For example, the reaction of such a zinc enolate with an aldehyde would lead to a β-hydroxy-γ-keto ester, and the diastereoselectivity of this addition can provide clues about the structure and aggregation state of the organometallic intermediate. youtube.com

Palladium-catalyzed reactions of related β-keto esters are also known to proceed via organometallic intermediates, specifically palladium enolates, which can be generated through decarboxylation of allylic β-keto esters. nih.gov

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative data on reaction rates and how they are affected by factors such as reactant concentrations, temperature, and the presence of catalysts. This information is invaluable for distinguishing between proposed reaction mechanisms. acs.org

For the SN2 reaction of this compound with a nucleophile, the reaction would be expected to follow second-order kinetics, being first order in both the substrate and the nucleophile. The rate law would be:

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center.

For SET-mediated reactions, the kinetics can be more complex. If the initial electron transfer is the rate-determining step, the reaction rate may depend on the concentration of both the substrate and the electron donor. In some cases, radical chain mechanisms may be involved, leading to more complex rate laws. masterorganicchemistry.com

Table 3: Factors Influencing Reaction Rates

| Factor | Effect on SN2 Pathway | Effect on SET Pathway |

|---|---|---|

| Nucleophile/Reductant Strength | Stronger nucleophiles increase the rate. | Stronger reductants (more negative reduction potential) increase the rate of electron transfer. |

| Solvent Polarity | Polar aprotic solvents generally accelerate SN2 reactions. | Solvent can affect the stability of radical ions and the kinetics of electron transfer. |

| Temperature | Increasing temperature increases the rate (Arrhenius equation). | Increasing temperature generally increases the rate. |

By systematically varying these parameters and observing the effect on the reaction rate, a detailed picture of the reaction mechanism can be constructed, allowing for the optimization of reaction conditions to favor a desired pathway.

Rate Law Determination and Activation Parameters

The rate law of a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and certain other species. For a hypothetical reaction involving this compound, such as a nucleophilic substitution, the rate law would be determined experimentally by varying the concentration of each reactant and observing the effect on the initial reaction rate.

Hypothetical Rate Law Determination:

Consider a reaction where this compound reacts with a nucleophile (Nu⁻):

This compound + Nu⁻ → Product

To determine the rate law, a series of experiments would be conducted.

| Experiment | [this compound] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

From this hypothetical data:

Comparing experiments 1 and 2, doubling the concentration of the ester doubles the rate, indicating the reaction is first order with respect to this compound.

Comparing experiments 1 and 3, doubling the concentration of the nucleophile has no effect on the rate, indicating the reaction is zero order with respect to the nucleophile.

The resulting rate law would be: Rate = k[this compound]¹[Nu⁻]⁰ = k[this compound].

Activation Parameters:

Activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide further mechanistic details. These are determined by measuring the rate constant (k) at different temperatures and applying the Arrhenius or Eyring equation.

| Temperature (K) | Rate Constant (k) (s⁻¹) |

| 298 | 1.5 x 10⁻³ |

| 308 | 3.1 x 10⁻³ |

| 318 | 6.0 x 10⁻³ |

A plot of ln(k) versus 1/T (Arrhenius plot) would yield a straight line with a slope of -Ea/R, allowing for the calculation of the activation energy. A low activation energy would suggest a relatively fast reaction. The entropy of activation can provide insight into the degree of order in the transition state.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the path of atoms and bonds throughout a chemical reaction. By replacing an atom in the this compound molecule with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), one can follow the labeled atom's position in the products, thereby elucidating the reaction mechanism.

For instance, in the hydrolysis of a related compound, mono-p-bromophenyl succinate (B1194679), deuterium (B1214612) labeling was used to probe the transition state structure. A study measured the kinetic isotope effect for the hydrolysis of mono-p-bromophenyl succinate and its deuterated analogue, mono-p-bromophenyl succinate-d₄. The resulting normal isotope effect (kH/kD > 1) was consistent with a transition state resembling succinic anhydride, providing detailed insight into the intramolecular catalytic process. iaea.org

A similar approach could be applied to reactions of this compound. For example, to confirm an SN2 mechanism, one could synthesize the compound with a ¹³C label at the carbon bearing the bromine atom. Analysis of the product's NMR or mass spectrum would reveal if the nucleophile attacked that specific carbon, confirming the proposed pathway.

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is an invaluable tool for studying reaction mechanisms, predicting properties, and designing new chemical systems.

Energetic Profiles of Reaction Pathways

DFT calculations can map out the energetic landscape of a reaction, identifying transition states and intermediates. This allows for the determination of activation barriers and reaction energies, providing a theoretical basis for understanding reaction feasibility and kinetics.

For a reaction of this compound, DFT could be used to model different potential pathways, such as SN1, SN2, or elimination reactions. The calculated energy for each transition state would indicate the most likely mechanistic route. For example, in a study on a different bromo-ester, 2-bromo-4-chlorophenyl-2-bromobutanoate, DFT was used to analyze its electronic properties, which are fundamental to its reactivity. mdpi.com

Example Energetic Profile Data (Hypothetical):

| Pathway | Transition State Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| SN2 | +18.5 | -10.2 |

| E2 | +25.1 | -5.6 |

This hypothetical data would suggest that the SN2 pathway is kinetically and thermodynamically more favorable than the E2 pathway.

Prediction of Regioselectivity and Stereoselectivity

Many reactions can yield multiple products (isomers). DFT calculations can predict which regio- or stereoisomer is more likely to form. This is achieved by calculating the energies of the different possible transition states leading to each product. The transition state with the lowest energy corresponds to the major product.

In the context of this compound, which is chiral, its reactions with other chiral molecules can lead to diastereomeric products. DFT can model the transition states for the formation of each diastereomer. The energy difference between these transition states can be used to predict the diastereomeric ratio (d.r.) of the reaction. A study on the stereoselective annulation of azadienes with the related ethyl 4-bromo-3-oxobutanoate highlights the importance of controlling stereochemistry in reactions of such compounds. rsc.org

Rational Design of New Catalytic Systems

Computational modeling is increasingly used in the rational design of catalysts. By understanding the mechanism of a reaction through DFT, researchers can design catalysts that lower the activation energy of the desired pathway or enhance its selectivity.

For reactions involving this compound, one might wish to develop a catalyst that favors a specific reaction pathway (e.g., cyclization over substitution). DFT could be used to screen potential catalysts in silico by calculating the energetic profiles of the catalyzed reaction. The model could predict how modifications to a ligand or metal center in a catalyst would affect the reaction outcome, thereby guiding experimental efforts. This approach has been used in the design of catalysts for a wide range of organic transformations.

Derivatization and Functionalization Strategies Employing 3 Bromo 4 Ethoxy 4 Oxobutanoate

Synthesis of Substituted Butanoates and Related Analogues

The inherent reactivity of the α-bromo ketone in ethyl 3-bromo-4-oxobutanoate makes it an excellent electrophile for the synthesis of a wide array of substituted butanoates. Nucleophilic substitution at the bromine-bearing carbon is a primary strategy for introducing new functional groups. For instance, it readily reacts with various nucleophiles, leading to the displacement of the bromide ion and the formation of a new carbon-carbon or carbon-heteroatom bond.

A notable example is its reaction with benzene (B151609) in the presence of a Lewis acid like aluminum chloride, which, after rearrangement and other transformations, can yield products such as 3-phenyl-1-tetralone. oup.com This demonstrates its utility in Friedel-Crafts type alkylations to form new carbon-carbon bonds with aromatic systems. Furthermore, its zinc derivative, 4-ethoxy-4-oxobutylzinc bromide, serves as a key intermediate in Negishi cross-coupling reactions with 1-haloalkenes to produce multi-substituted alkenes. sigmaaldrich.com

The compound can also be used to synthesize other butanoate analogues through various reactions. For example, derivatives like ethyl 4-(4-bromophenyl)-3-oxobutanoate are synthesized for use as organic building blocks in more complex syntheses. bldpharm.com These reactions highlight the utility of ethyl 3-bromo-4-oxobutanoate as a scaffold for creating a diverse library of substituted butanoate derivatives.

Construction of Complex Polyfunctionalized Molecules

The dual functionality of ethyl 3-bromo-4-oxobutanoate is instrumental in the construction of complex molecules containing multiple functional groups. Its ability to participate in sequential or one-pot multi-component reactions makes it an efficient tool for building molecular complexity rapidly.

One significant application is in cycloaddition reactions. For instance, it undergoes a stereoselective [4+3] annulation with azadienes, promoted by a base such as sodium hydride. rsc.org This reaction constructs benzindeno-fused azepine derivatives, which are scaffolds of interest for biologically active compounds. rsc.org The reaction proceeds with good yields and stereoselectivity, showcasing the reagent's utility in forming intricate polycyclic systems. rsc.org

Preparation of Pharmaceutical Intermediates

Ethyl 3-bromo-4-oxobutanoate and its derivatives are valuable intermediates in the synthesis of various pharmaceutically relevant molecules. The structural motifs accessible from this starting material are found in a range of bioactive compounds.

For example, derivatives of 3-oxobutanoate are used in the synthesis of pyrazolone (B3327878) derivatives, which have shown potential as antiprion agents. Additionally, it is utilized in the preparation of pyrrolinylaminopyrimidine analogs that can inhibit AP-1 and NF-kB mediated gene expression, indicating its relevance in cancer research. The synthesis of febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase used for treating hyperuricemia and gout, involves a key intermediate, 3-bromo-4-isobutyloxyphenyl carbothioamide, which can be synthesized from precursors structurally related to ethyl 3-bromo-4-oxobutanoate. researchgate.net

Synthesis of Agrochemical Scaffolds

In the field of agrochemicals, ethyl 3-bromo-4-oxobutanoate and its analogues serve as starting materials for the synthesis of novel pesticides and herbicides. The development of new agrochemical scaffolds is crucial for overcoming resistance and improving efficacy.

A notable application is in the synthesis of 1,3,4-oxadiazole (B1194373) thioether compounds containing a trifluoromethylpyrazoyl moiety. nih.gov These compounds are designed as potential fungicides and are synthesized in a multi-step sequence starting from ethyl 4,4,4-trifluoro-3-oxobutanoate, a related compound. nih.gov The resulting 1,3,4-oxadiazole derivatives have shown promising fungicidal activity against plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov This demonstrates the utility of the butanoate framework in accessing novel agrochemical structures.

Development of Chiral Building Blocks

While ethyl 3-bromo-4-oxobutanoate is an achiral molecule, its versatile reactivity allows for its use in the development of chiral building blocks, which are essential for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. Asymmetric synthesis strategies can be employed to introduce chirality in reactions involving this precursor.

Although direct asymmetric reactions on ethyl 3-bromo-4-oxobutanoate are not extensively documented in the provided search results, the synthesis of chiral molecules often involves intermediates derived from it. For example, chiral ligands and catalysts can be used to control the stereochemical outcome of reactions at the ketone or the α-carbon. The resulting chiral butanoate derivatives can then be elaborated into more complex chiral targets. The TCI catalog of chiral building blocks lists numerous complex structures, some of which could potentially be synthesized using strategies involving butanoate precursors. tcichemicals.com The development of enantioselective methods for the alkylation or reduction of β-keto esters is a well-established field, and these principles can be applied to reactions involving ethyl 3-bromo-4-oxobutanoate to generate chiral products.

Application as a Precursor for Natural Product Synthesis

The structural features of ethyl 3-bromo-4-oxobutanoate make it a suitable starting point for the total synthesis of various natural products. Its ability to introduce a four-carbon chain with versatile functional handles is highly valuable in constructing the carbon skeleton of complex natural molecules.

One specific example is the use of its organozinc derivative, 4-ethoxy-4-oxobutylzinc bromide, in the total synthesis of the natural product mucosin. sigmaaldrich.com This highlights the role of the C4-building block derived from ethyl 3-bromo-4-oxobutanoate in achieving the synthesis of a complex biologically active molecule. The application of this reagent and its derivatives in natural product synthesis underscores its importance as a fundamental tool for synthetic organic chemists.

Applications in Advanced Organic Synthesis Beyond Basic Building Blocks

Role in the Synthesis of Biologically Relevant Scaffolds

The compound serves as a key starting material or intermediate in the synthesis of various heterocyclic structures that form the core of many biologically active molecules.

The synthesis of thiazole (B1198619) derivatives, a common motif in medicinal chemistry, can be achieved using α-bromo esters like 3-Bromo-4-ethoxy-4-oxobutanoate through the well-established Hantzsch thiazole synthesis. analis.com.mynih.gov In this reaction, the α-bromo ester condenses with a thioamide. The reaction between an α-haloketone or ester and a thioamide is a classic method for forming the thiazole ring. nih.gov For instance, the reaction of an α-bromo carbonyl compound with a thioamide is a foundational step in creating the 2,4-disubstituted thiazole scaffold. nih.gov

The synthesis of substituted pyridines can also be facilitated by reagents containing the α-bromo ester functionality. While the classic Hantzsch pyridine (B92270) synthesis involves a β-ketoester, an aldehyde, and ammonia, modifications and alternative strategies can incorporate α-bromo precursors. chemtube3d.comorganic-chemistry.orgwikipedia.org For example, 2,6-bis(bromomethyl)pyridine (B1268884) is a key intermediate prepared from the corresponding di-acid, showcasing the importance of bromo-functionalized pyridine rings in building larger, more complex structures. rsc.org

The table below summarizes the application of alpha-bromo esters in heterocyclic synthesis.

Synthetic Applications in Heterocycle Formation| Target Heterocycle | Synthetic Method | Role of Bromo-Ester Moiety |

|---|---|---|

| Thiazole | Hantzsch Thiazole Synthesis | The α-bromo ester acts as an electrophile, reacting with a thioamide to form the thiazole ring backbone. nih.govnih.gov |

| Pyridine | Modified Hantzsch Synthesis / Precursor Synthesis | Serves as a precursor to functionalized fragments that can be cyclized to form the pyridine ring or used to create key intermediates like bromomethyl-pyridines. chemtube3d.comrsc.org |

| Pyrans | Not directly detailed in the provided context. |

In the construction of indole (B1671886) frameworks, bromo-substituted precursors are of significant importance. organic-chemistry.org While this compound may not be a direct cyclization precursor for the indole core itself, its chemical handles are invaluable for functionalizing the indole system. Bromoindoles are versatile intermediates that can undergo a variety of coupling reactions to introduce diverse substituents onto the indole ring. orgsyn.orgresearchgate.net For example, 3-bromoindoles, which can be prepared through the bromination of protected indoles, readily undergo metal-halogen exchange to form a lithiated species. orgsyn.org This intermediate can then react with a wide range of electrophiles to create 3-substituted indoles. orgsyn.org This highlights the strategic importance of bromine as a functional group handle in the elaboration of nitrogen-containing systems.

Contribution to Material Science Precursors

The reactive nature of this compound makes it a candidate for the synthesis of precursors for advanced materials. The bromine atom can be displaced or used in coupling reactions to build monomers, which can then be polymerized. For example, functionalized thiazole rings, which can be synthesized using α-bromo esters, are components of thiazolo[5,4-d]thiazoles, a class of heteroaromatic compounds with growing interest in the field of organic electronics due to their rigid, π-conjugated systems.

Enabling Reagent in Complex Target Molecule Synthesis

The compound's structure is particularly advantageous in multi-step syntheses, where efficiency and the streamlined assembly of molecular fragments are paramount.

This compound provides a pre-functionalized four-carbon chain that can be incorporated into larger molecules. The two distinct reactive sites—the C-Br bond and the ester group—allow for selective, sequential reactions. The bromine atom can be used for forming carbon-carbon or carbon-heteroatom bonds through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. Subsequently, the ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or used in condensation reactions. This orthogonality allows for the controlled and directional assembly of complex molecular architectures, as seen in syntheses where bromo-ketone groups are converted into ring-contracted carboxylic acids via a Favorskii rearrangement. wikipedia.org

Spectroscopic Characterization Methodologies for 3 Bromo 4 Ethoxy 4 Oxobutanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 3-Bromo-4-ethoxy-4-oxobutanoate can be achieved.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different sets of non-equivalent protons are expected. The chemical shift of each proton is influenced by its local electronic environment. The presence of the electronegative bromine atom and the ester functionality significantly deshields adjacent protons, causing them to resonate at a lower field (higher ppm values).

The ethoxy group will present as a quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) are adjacent to an oxygen atom and a methyl group, resulting in a quartet. The terminal methyl protons (-OCH₂CH₃) are adjacent to a methylene group, leading to a triplet. The protons on the butanoate backbone exhibit more complex splitting patterns due to the presence of a chiral center at the carbon bearing the bromine atom (C3). The proton at C3 (methine) is directly attached to the bromine atom, leading to a significant downfield shift. The two protons at C2 (methylene) are diastereotopic, meaning they are chemically non-equivalent and are expected to show distinct signals, likely appearing as a pair of doublets of doublets.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OCH₂CH₃ | ~ 4.2 | Quartet (q) |

| -OCH₂CH₃ | ~ 1.3 | Triplet (t) |

| -CH(Br)- | ~ 4.5 | Doublet of Doublets (dd) |

| -CH₂- | ~ 3.0 - 3.2 | Doublet of Doublets (dd) |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The carbon atom bonded to the bromine atom (C3) will also be significantly deshielded. The carbons of the ethoxy group and the methylene carbon of the butanoate chain will appear at more upfield positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 170 |

| -CH(Br)- | ~ 45-55 |

| -CH₂- | ~ 35-45 |

| -OCH₂CH₃ | ~ 62 |

| -OCH₂CH₃ | ~ 14 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. researchgate.netwhitman.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would show correlations between the -OCH₂CH₃ protons, and between the protons on the C2 and C3 carbons of the butanoate backbone, confirming their adjacency. whitman.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). nih.govpitt.edu This allows for the direct assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal around 4.5 ppm would correlate with the carbon signal around 50 ppm, confirming the -CH(Br)- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). rsc.orgpitt.edu HMBC is crucial for piecing together the molecular skeleton. For example, it would show a correlation between the protons of the ethoxy group and the carbonyl carbon, and between the C2 protons and the carbonyl carbon, confirming the ester structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. organicchemistrydata.orgnih.govdocbrown.info

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. pdx.edu This allows for the determination of the elemental composition of this compound. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of a monobrominated compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. libretexts.org This technique is particularly useful for analyzing the purity of a sample and for identifying its components based on their mass spectra.

The electron ionization (EI) mass spectrum of this compound would exhibit a characteristic fragmentation pattern. The molecular ion peak, although potentially weak, would be observed. Common fragmentation pathways for bromoalkanes and esters would be expected. youtube.com These include:

Loss of the bromine radical (•Br): This would result in a significant fragment ion at [M-79]⁺ and [M-81]⁺.

Loss of the ethoxy radical (•OCH₂CH₃): This would lead to a fragment at [M-45]⁺.

McLafferty rearrangement: If sterically feasible, this rearrangement could lead to the loss of an alkene and the formation of a radical cation.

Cleavage of the C-C bonds in the butanoate chain, leading to various smaller fragment ions.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

| 224/226 | [M]⁺ (Molecular ion) |

| 179/181 | [M - OCH₂CH₃]⁺ |

| 145 | [M - Br]⁺ |

| 117 | [M - Br - CO]⁺ |

| 73 | [COOCH₂CH₃]⁺ |

Note: m/z values correspond to the major isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for the separation, identification, and quantification of this compound. The technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical application, a reverse-phase HPLC (High-Performance Liquid Chromatography) method would be employed to separate the compound from a mixture. The analyte would be introduced into the mass spectrometer, commonly using an Electrospray Ionization (ESI) source, which is well-suited for polar molecules.

The mass spectrum of this compound is distinguished by the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of molecular ion peaks ([M]+ or [M+H]+) separated by two mass units (m/z) and having a roughly 1:1 intensity ratio, providing a definitive signature for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can further provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. acs.org

Table 1: Representative LC-MS Parameters for Analysis

| Parameter | Value/Description |

| Chromatography Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile (B) |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Expected [M+H]⁺ (⁷⁹Br) | m/z 224.99 |

| Expected [M+H]⁺ (⁸¹Br) | m/z 226.99 |

| Key Diagnostic Feature | ~1:1 ratio of M and M+2 peaks |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in this compound. While IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in polarizability. nih.gov

Characteristic Vibrational Frequencies

The vibrational spectra of this compound are dominated by absorptions corresponding to its ester and alkyl halide functionalities.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1730 and 1750 cm⁻¹, characteristic of a saturated ester carbonyl group. libretexts.org This is often one of the most intense peaks in the IR spectrum.

C-O-C Stretch: The ester group also exhibits C-O stretching vibrations, which typically appear as two distinct bands in the region of 1300-1000 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the ethyl and butanoate backbone will be observed in the 2850-2960 cm⁻¹ region. libretexts.org

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. This peak can sometimes be weak or difficult to assign definitively.

Raman spectroscopy can provide complementary information. While the polar C=O bond gives a strong IR signal, the C-C backbone and C-Br bonds can sometimes yield more distinct Raman signals.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Ester (C=O) | Stretch | 1750 - 1730 | Strong | Moderate to Weak |

| Ester (C-O) | Stretch | 1300 - 1000 | Strong | Moderate |

| Alkyl (C-H) | Stretch | 2960 - 2850 | Moderate to Strong | Moderate to Strong |

| Alkyl Halide (C-Br) | Stretch | 600 - 500 | Moderate to Strong | Strong |

Conformational Analysis

The molecule this compound possesses several single bonds (C-C) around which rotation can occur, leading to the existence of different spatial arrangements known as conformers (e.g., anti and gauche conformers). These conformers can have different energies and populations at a given temperature.

Vibrational spectroscopy is a powerful tool for studying this conformational isomerism. nih.gov Different conformers will have slightly different vibrational frequencies for certain modes, particularly those involving the molecular backbone. By recording spectra at different temperatures, one can observe changes in the relative intensities of peaks corresponding to different conformers. This data, often combined with computational modeling (like Density Functional Theory, DFT), allows for the determination of the relative stabilities of the conformers and the energy barriers between them. nih.gov For instance, the C-Br stretching and various skeletal bending modes are particularly sensitive to the dihedral angle of the C-C-C-Br backbone and can be used as probes for conformational changes.

Advanced Spectroscopic Techniques

Beyond routine identification, advanced spectroscopic methods can provide deeper insights into the electronic structure and transient reactive species of this compound.

Photoelectron Spectroscopy for Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. acs.org When applied to this compound, XPS can provide valuable information about its electronic structure.

By irradiating the sample with X-rays, core electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.

Bromine (Br 3d): The Br 3d signal is a key identifier. It will appear as a doublet due to spin-orbit coupling (3d₅/₂ and 3d₃/₂), with a characteristic splitting and intensity ratio. thermofisher.com Its binding energy confirms the presence of bromine covalently bonded to carbon.

Oxygen (O 1s): Two distinct O 1s peaks would be expected: one for the carbonyl oxygen (C=O) at a higher binding energy and one for the ether-like oxygen (C-O-C) at a lower binding energy.

Carbon (C 1s): The C 1s spectrum would be more complex and could be deconvoluted into multiple peaks representing the different carbon environments: the carbon bonded to bromine (C-Br), the carbonyl carbon (O=C-O), the ether-linked carbon (-O-CH₂-), and the other aliphatic carbons.

Table 3: Predicted XPS Binding Energies and Features

| Element | Orbital | Predicted Feature | Significance |

| Bromine | Br 3d | Spin-orbit doublet (Δ=1.04eV) | Confirms presence and chemical state of Bromine. thermofisher.com |

| Oxygen | O 1s | Two distinct peaks | Differentiates carbonyl (C=O) and ether (C-O) oxygen environments. |

| Carbon | C 1s | Multiple overlapping peaks | Provides information on the different carbon functional groups (C-Br, C=O, C-O, C-C). |

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule (no unpaired electrons) and thus EPR-silent, the technique is indispensable for studying its radical intermediates.